Ethyl 3-ethyl-3-methyloxirane-2-carboxylate

Description

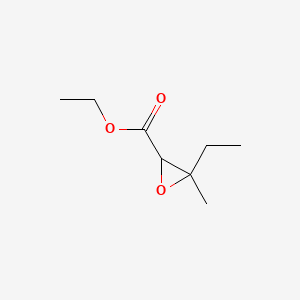

Ethyl 3-ethyl-3-methyloxirane-2-carboxylate is an epoxide-containing ester characterized by a three-membered oxirane (epoxide) ring with substituents at the 3-position: an ethyl (-CH₂CH₃) and a methyl (-CH₃) group. The carboxylate ester moiety (-COOEt) is located at the 2-position of the oxirane ring. This structural arrangement confers unique reactivity and physical properties, influenced by steric effects from the branched substituents and the strained epoxide ring.

Properties

CAS No. |

3647-33-4 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

ethyl 3-ethyl-3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C8H14O3/c1-4-8(3)6(11-8)7(9)10-5-2/h6H,4-5H2,1-3H3 |

InChI Key |

JOZYMCPJDYLLDD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(O1)C(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethyl-3-methyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the epoxidation of ethyl 3-ethyl-2-butenoate using a peracid such as m-chloroperoxybenzoic acid. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. Catalysts such as titanium-based catalysts can be employed to enhance the reaction rate and selectivity. The use of advanced separation techniques like distillation and crystallization ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.

Reduction: Reduction reactions can convert the oxirane ring to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Diols or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-ethyl-3-methyloxirane-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-3-methyloxirane-2-carboxylate involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl Oxirane-2-carboxylate Derivatives

*Estimated based on analogs; exact data unavailable in evidence.

Key Comparisons:

Substituent Effects: Alkyl vs. Aromatic Groups: Ethyl 3-methyl-3-phenyloxirane-2-carboxylate (CAS 19464-92-7) incorporates a phenyl group, increasing molecular weight (220.26 g/mol) and hydrophobicity compared to alkyl-substituted analogs like the target compound .

Stereochemical Variations :

- The cis/trans isomerism in Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate (CAS 333-60-8) highlights how stereochemistry can influence melting points, solubility, and biological activity. For instance, cis isomers may exhibit different pharmacokinetic profiles compared to trans isomers .

Positional Isomerism :

- Ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate (CAS 5463-81-0) demonstrates that substituent placement (e.g., ethyl at position 2 vs. 3) alters ring strain and electronic distribution, impacting stability and reaction pathways .

Bioactivity Considerations :

- While direct bioactivity data for the target compound is absent, analogs like Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate () suggest that electron-rich aromatic substituents could enhance interactions with biological targets, such as enzymes or receptors .

Research Findings and Implications

- Synthetic Utility : Ethyl oxirane-2-carboxylates serve as intermediates in synthesizing chiral alcohols, diols, and other oxygenated compounds via epoxide ring-opening reactions. The target compound’s alkyl substituents may favor regioselective attacks in such reactions .

- Thermodynamic Properties : Branched substituents (e.g., ethyl and methyl) likely lower melting points compared to linear analogs due to reduced crystallinity. For example, Ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate (CAS 5463-81-0) is a liquid at room temperature, as inferred from its discontinued commercial status .

- Toxicity and Handling : Safety data for Ethyl 3,3-diphenyloxirane-2-carboxylate (CAS 5449-40-1) indicate standard precautions for epoxides, including avoiding inhalation and skin contact. Similar protocols likely apply to the target compound .

Biological Activity

Ethyl 3-ethyl-3-methyloxirane-2-carboxylate is a compound belonging to the oxirane family, characterized by its three-membered cyclic ether structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity with biological macromolecules.

Chemical Structure

The molecular formula of this compound is , and it features an epoxide functional group along with a carboxylate ester. The unique structural characteristics contribute to its chemical reactivity and potential biological applications.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, compounds with similar structures often exhibit significant pharmacological properties. Below are some notable aspects of its biological activity:

- Antimicrobial Properties : Compounds with oxirane structures have been studied for their antimicrobial effects. Preliminary studies suggest that this compound may possess similar properties, although specific data is limited.

- Enzyme Inhibition : Oxiranes are known to interact with various enzymes. This compound could potentially inhibit certain enzyme activities, which warrants further investigation.

Case Studies and Research Findings

- Reactivity with Biological Macromolecules : Understanding how this compound interacts with proteins and nucleic acids is crucial for assessing its biological potential. Studies have shown that similar compounds can react with amino acids, potentially leading to modifications in protein structure and function.

- Synthesis and Biological Evaluation : A study focused on the synthesis of related compounds highlighted the importance of structural variations in determining biological activity. For instance, the introduction of different substituents can significantly alter the reactivity and interaction profiles of oxiranes, including this compound.

Comparative Analysis

The following table summarizes some related compounds and their reported biological activities:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| Ethyl 3-benzyl-3-methyloxirane-2-carboxylate | C11H12O3 | Antimicrobial and enzyme inhibition |

| Ethyl glycidate | C6H10O3 | Antitumor activity; used as a precursor in drug synthesis |

| Methyl 3-benzyl-3-methyloxirane-2-carboxylate | C11H12O3 | Potential anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.